![molecular formula C16H12ClNO B14088486 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one](/img/structure/B14088486.png)
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one is a chemical compound with the molecular formula C16H12ClNO It is a derivative of dibenzo[b,f]azepine, a tricyclic compound known for its applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one typically involves the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline. This reaction proceeds in a syn-selective manner without forming any detectable over-addition product . The key steps include:
Hydrohalogenation: The reaction of 2-(2′-bromophenyl)ethynylaniline with hydrochloric acid to form the desired product.
N-Acetylation: To facilitate subsequent coupling reactions, the amino group is acetylated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrochloric Acid: Used in the hydrohalogenation step.
Acetic Anhydride: Used for N-acetylation of the amino group.
Major Products
The major product of the hydrohalogenation reaction is this compound. Further reactions can yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Chloro-1-(5H-dibenzo[b,f]azepin-10-yl)ethan-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel host materials for organic light-emitting diodes (OLEDs).
Mécanisme D'action
its derivatives, such as 3-chloro-1-(5H-dibenzo[b,f]azepine-5yl)propan-1-one, have shown antioxidant activity by inhibiting lipid peroxidation and low-density lipoprotein (LDL) oxidation . These activities suggest potential interactions with free radicals and oxidative pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine:
Desipramine: A tricyclic antidepressant with a similar dibenzo[b,f]azepine structure.
Propriétés
Formule moléculaire |
C16H12ClNO |
|---|---|
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
1-(11H-benzo[b][1]benzazepin-5-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO/c17-10-16(19)13-9-11-5-1-3-7-14(11)18-15-8-4-2-6-12(13)15/h1-9,18H,10H2 |
Clé InChI |
GDDZVPLCTNJVIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)

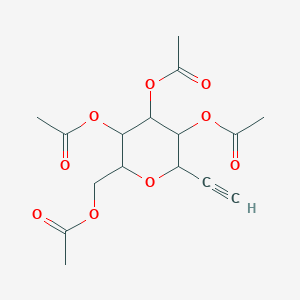
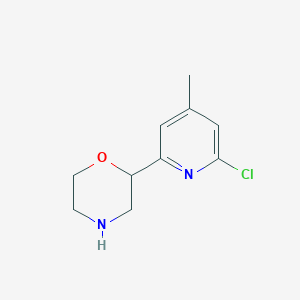
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
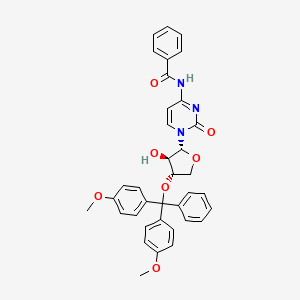
![methyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14088456.png)
![N'~1~,N'~3~-bis[(E)-(4-fluorophenyl)methylidene]propanedihydrazide](/img/structure/B14088457.png)
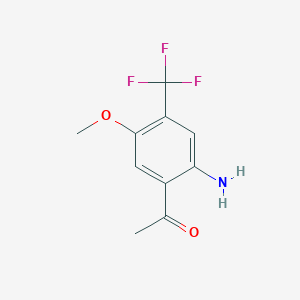
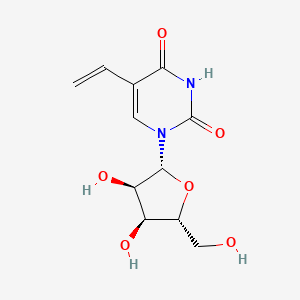
![6-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14088466.png)
![2,4-dibromo-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B14088472.png)
